CXCR2 Antagonist Potency: 2-Methyloxolan-Derived Final Compound Outperforms Thiolan Analog by 2.2-Fold
The final cyclobutenedione compound synthesized from (5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine (BDBM236792) demonstrates a CXCR2 IC50 of 53 nM in the PathHunter β-arrestin recruitment assay. In comparison, the structurally analogous compound derived from (5-methylfuran-2-yl)-(thiolan-2-yl)methanamine (BDBM236810), which replaces the 2-methyloxolan oxygen with sulfur (thiolan/tetrahydrothiophene), shows a CXCR2 IC50 of 115 nM under identical assay conditions [1][2]. This represents a 2.2-fold improvement in CXCR2 antagonism potency conferred by the 2-methyloxolan-2-yl methanamine building block relative to the thiolan-2-yl methanamine comparator.
| Evidence Dimension | CXCR2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 53 nM (BDBM236792, 2-methyloxolan-2-yl derived final compound) |
| Comparator Or Baseline | IC50 = 115 nM (BDBM236810, thiolan-2-yl derived final compound) |
| Quantified Difference | 2.2-fold more potent (53 nM vs. 115 nM) |
| Conditions | PathHunter β-arrestin recruitment assay; HEK293-CXCR2 cells; 10,000 cells/well in 384-well format; temperature 2°C (for BDBM236792) and 37°C (for BDBM236810); DiscoveRx Corporation platform |
Why This Matters
For medicinal chemistry teams optimizing CXCR2 antagonists, the 2.2-fold potency advantage of the methyloxolan-derived scaffold versus the thiolan analog can translate to lower required dosing and a wider therapeutic index in lead optimization.
- [1] BindingDB. BDBM236792 (US9388149, 1). CXCR2 IC50 = 53 nM. PathHunter HEK293-CXCR2 β-arrestin assay. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=236792 View Source
- [2] BindingDB. BDBM236810 (US9388149, 8, Diastereoisomer 1). CXCR2 IC50 = 115 nM. PathHunter HEK293-CXCR2 β-arrestin assay. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=236810 View Source
